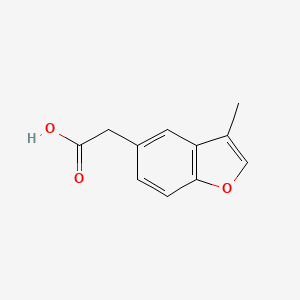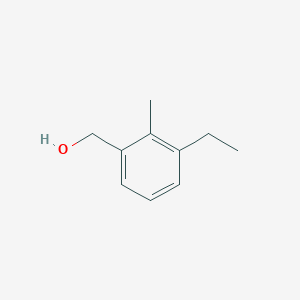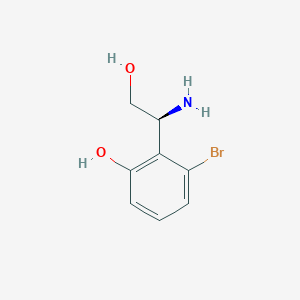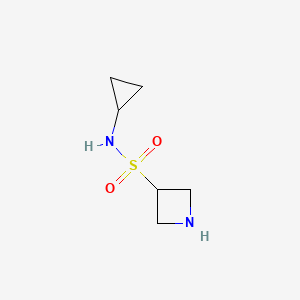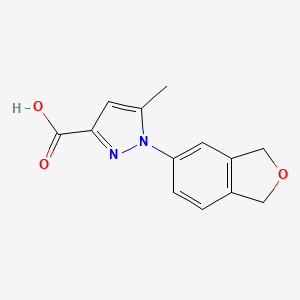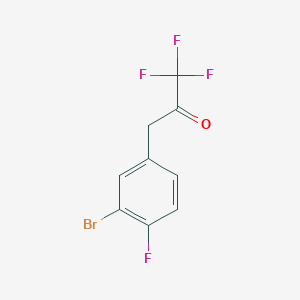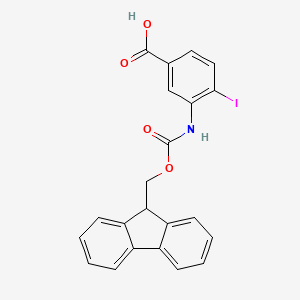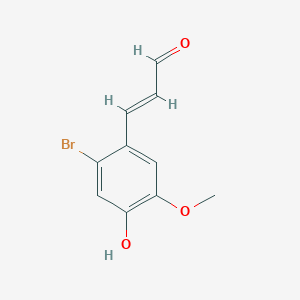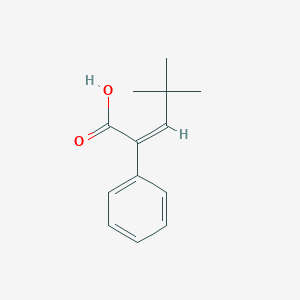
4,4-Dimethyl-2-phenylpent-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2,2-Dimethylpropylidene)benzeneacetic acid is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.2649 This compound is a derivative of benzeneacetic acid, where the alpha position is substituted with a 2,2-dimethylpropylidene group
Métodos De Preparación
The synthesis of alpha-(2,2-Dimethylpropylidene)benzeneacetic acid can be achieved through several synthetic routes. One common method involves the reaction of benzeneacetic acid with 2,2-dimethylpropylidene bromide under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Análisis De Reacciones Químicas
Alpha-(2,2-Dimethylpropylidene)benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
Substitution: The alpha position of the compound is reactive towards nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the 2,2-dimethylpropylidene group.
Common reagents and conditions used in these reactions include organic solvents, elevated temperatures, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Alpha-(2,2-Dimethylpropylidene)benzeneacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of alpha-(2,2-Dimethylpropylidene)benzeneacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can interact with cellular receptors or enzymes, modulating various biochemical pathways and exerting therapeutic effects.
Comparación Con Compuestos Similares
Alpha-(2,2-Dimethylpropylidene)benzeneacetic acid can be compared with other similar compounds such as phenylacetic acid, benzeneacetic acid, and alpha-toluic acid . While these compounds share a common benzeneacetic acid backbone, the substitution at the alpha position with different groups imparts unique chemical properties and reactivity. For example, phenylacetic acid is commonly used in the synthesis of pharmaceuticals, while alpha-toluic acid is used in the production of fragrances and flavors.
Propiedades
Número CAS |
1144426-71-0 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
(Z)-4,4-dimethyl-2-phenylpent-2-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)9-11(12(14)15)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b11-9- |
Clave InChI |
UBLVOIAHOJGSIY-LUAWRHEFSA-N |
SMILES isomérico |
CC(C)(C)/C=C(/C1=CC=CC=C1)\C(=O)O |
SMILES canónico |
CC(C)(C)C=C(C1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


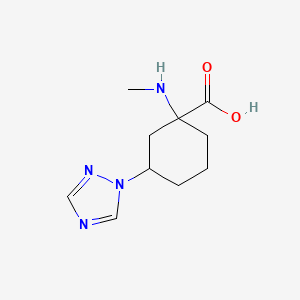
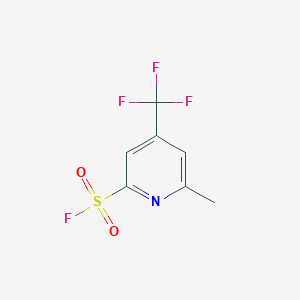
![4-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13557588.png)

